
PIT-1
Structure
3D Structure
Propiedades
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53501-41-0 | |
Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53501-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descripción
Molecular Architecture and Functional Domains of Pou1f1
POU1F1 Gene Structure and Chromosomal Localization
The human POU1F1 gene is located on chromosome 3 at band 3p11.2. wikipedia.orgfrontiersin.orgkarger.comnih.gov It consists of 6 exons. atlasgeneticsoncology.orgkarger.comnih.govias.ac.in The gene spans approximately 17 kb. karger.com The expression of POU1F1 is predominantly restricted to the pituitary gland, specifically in somato-, thyreo-, and lacto-trope cells, although some expression in extrapituitary tissues like the mammary gland has been observed. atlasgeneticsoncology.org
Data Table: POU1F1 Gene Information
Feature | Description |
Gene Name | POU class 1 homeobox 1 |
Aliases | PIT1, GHF-1, Pit-1, CPHD1, POU1F1a |
Chromosomal Location | 3p11.2 (Human) wikipedia.orgfrontiersin.orgkarger.comnih.gov |
Number of Exons | 6 atlasgeneticsoncology.orgkarger.comnih.govias.ac.in |
Gene Length | ~17 kb karger.com |
Primary Expression Site | Anterior Pituitary (somatotrophs, lactotrophs, thyrotrophs) wikipedia.orgzeta-corp.comatlasgeneticsoncology.org |
POU1F1 Protein Domain Organization
The POU1F1 protein, typically around 291 amino acids in its main isoform, contains distinct functional domains essential for its activity as a transcription factor. atlasgeneticsoncology.orgkarger.comnih.govoup.com These include an N-terminal transcriptional activation domain and a C-terminal DNA-binding region, the latter comprising the POU-specific (POU-S) domain and the POU-homeodomain (POU-H). frontiersin.orgoup.comkarger.comnih.govoup.com
Data Table: POU1F1 Protein Domains
Domain | Location | Key Characteristics | Primary Function |
N-Terminal Transcriptional Activation Domain (TAD) | N-terminus | Involved in protein-protein interactions. nih.gov | Transcriptional activation. frontiersin.orgatlasgeneticsoncology.orgnih.gov |
POU-Specific Domain (POU-S) | C-terminus | ~75 amino acids, 4 α-helices. atlasgeneticsoncology.orgebi.ac.ukkarger.com Contributes to DNA binding specificity. atlasgeneticsoncology.org | High-affinity DNA binding, dimerization, protein interactions. oup.comebi.ac.ukkarger.com |
POU-Homeodomain (POU-H) | C-terminus | ~60 amino acids, 3 α-helices. atlasgeneticsoncology.orgkarger.com Homologous to homeodomain consensus. wikipedia.org | Essential for DNA binding. oup.comnih.gov |
N-Terminal Transcriptional Activation Domain
The N-terminal region of POU1F1 is recognized as the transcriptional activation domain (TAD). frontiersin.orgatlasgeneticsoncology.orgnih.gov This domain is crucial for the protein's ability to activate the transcription of its target genes. atlasgeneticsoncology.orgnih.gov It is also involved in mediating protein-protein interactions with transcriptional cofactors. nih.gov
POU-Specific Domain (POU-S)
The POU-specific domain (POU-S) is a conserved region within the POU domain, consisting of approximately 75 amino acids folded into four α-helices. atlasgeneticsoncology.orgebi.ac.ukkarger.com This domain is vital for high-affinity and sequence-specific DNA binding. oup.comebi.ac.ukkarger.com It also plays a significant role in POU1F1 dimerization and interactions with other proteins. atlasgeneticsoncology.orgoup.comebi.ac.uk
POU-Homeodomain (POU-H)
The POU-Homeodomain (POU-H) is the other key component of the bipartite POU DNA-binding domain. oup.comnih.gov It is composed of about 60 amino acids and contains three α-helices, forming a helix-turn-helix motif structurally similar to those found in prokaryotic repressors. atlasgeneticsoncology.orgwikipedia.orgkarger.comoup.com The POU-H domain is essential for DNA binding. oup.comnih.gov
Structural Basis of POU1F1 DNA Binding and Dimerization
POU1F1 binds to specific DNA response elements, often as a dimer. atlasgeneticsoncology.orgkarger.comchula.ac.th The bipartite POU domain, comprising both the POU-S and POU-H subdomains connected by a flexible linker, is required for high-affinity and sequence-specific DNA binding. oup.comebi.ac.ukwikipedia.orgkarger.com The POU-S domain contributes to DNA binding specificity and facilitates DNA-dependent POU1F1-POU1F1 interactions, which are important for dimerization. atlasgeneticsoncology.orgoup.comkarger.com Crystallographic studies have provided insights into the arrangement and flexibility of the POU domain when bound to DNA as a dimer. atlasgeneticsoncology.orgchula.ac.thresearchgate.net Mutations within the POU domains can disrupt DNA binding and dimerization, leading to functional deficits. oup.comkarger.comresearchgate.net
POU1F1 Isoforms and Their Differential Activities
Alternative splicing of the POU1F1 gene gives rise to multiple transcript variants and protein isoforms with potentially different biological activities. atlasgeneticsoncology.orgnih.govmedrxiv.orguliege.benih.gov Two main isoforms have been reported in humans: POU1F1α (also known as this compoundβ or this compound.b) and POU1F1β (also known as this compoundα or this compound.a). atlasgeneticsoncology.orgnih.govresearchgate.net
POU1F1α is the predominant isoform in pituitary cells and is typically 291 amino acids long. atlasgeneticsoncology.orgnih.govresearchgate.net It acts as a transcriptional activator. atlasgeneticsoncology.orgmedrxiv.org
POU1F1β is a longer isoform, predicted to be 317 amino acids, resulting from the inclusion of an additional 26 amino acids in the transactivation domain due to the utilization of an alternative splice acceptor site. atlasgeneticsoncology.orgmedrxiv.orguliege.beresearchgate.net This insertion can disrupt the transactivation domain and, in pituitary cells, POU1F1β has been reported to act as a transcriptional repressor. atlasgeneticsoncology.orgmedrxiv.orgresearchgate.net The differential activities of POU1F1α and POU1F1β can be context-dependent, with varying effects on target genes like GH, PRL, and POU1F1 itself. medrxiv.org
Data Table: POU1F1 Isoforms
Isoform | Length (amino acids) | Genesis | Primary Activity in Pituitary Cells |
POU1F1α | 291 atlasgeneticsoncology.orgnih.govresearchgate.net | Main transcript variant nih.gov | Transcriptional activator atlasgeneticsoncology.orgmedrxiv.org |
POU1F1β | 317 atlasgeneticsoncology.orguliege.beresearchgate.net | Alternative splicing (26 aa insertion) medrxiv.orguliege.be | Transcriptional repressor atlasgeneticsoncology.orgmedrxiv.orgresearchgate.net |
Transcriptional Regulation Mechanisms Governed by Pou1f1
Autoregulation of POU1F1 Gene Expression
POU1F1 is known to autoregulate its own expression. endocrinologiapediatrica.orgtandfonline.comuliege.benih.gov This autoregulatory loop is crucial for sustaining POU1F1 gene expression once a critical protein threshold is reached. endocrinologiapediatrica.orgtandfonline.com Studies have identified POU1F1 binding sites within the POU1F1 gene itself, including in its promoter region. endocrinologiapediatrica.orgtandfonline.comkarger.com In mice, this autoregulation involves interactions with the promoter and at least three upstream enhancer sequences. biorxiv.org Mutation of a 5' Pit-1-binding site has been shown to abolish positive autoregulation. researchgate.net The autoregulatory loop appears to be positive and attenuated, functioning to maintain this compound gene expression. researchgate.net Alternative splicing can also influence POU1F1 autoregulation, with certain isoforms acting as dominant negative repressors of wild-type POU1F1 transcriptional activity on the PRL promoter activation. uliege.bemedrxiv.org The POU1F1 beta isoform, for instance, can dampen the auto-activation of POU1F1 expression via a distal enhancer. medrxiv.org
Identification and Characterization of POU1F1 Target Genes
POU1F1 is a key regulator of several genes involved in pituitary development and hormone expression. nih.govcancerindex.orgatlasgeneticsoncology.org Its primary and most well-characterized target genes include those encoding growth hormone (GH1), prolactin (PRL), and the beta subunit of thyroid-stimulating hormone (TSHB). endocrinologiapediatrica.orgtandfonline.commdpi.comuliege.bemedrxiv.orgnih.gov POU1F1 is essential for the subsequent expression of these genes during pituitary development. endocrinologiapediatrica.orgtandfonline.com
Beyond the classic hormone genes, genome-wide studies have aimed to identify additional POU1F1 target genes. One approach involved using a dominant-negative form of POU1F1 (POU1F1(R271W)) in cell lines to identify genes with modified expression, combined with chromatin immunoprecipitation (ChIP)-chip experiments to find POU1F1 binding sites in promoter regions. nih.govoup.com This integrative approach identified 121 potential new direct target genes for POU1F1. nih.govoup.com These newly identified targets are enriched in gene ontology terms related to protein synthesis and transport, apoptosis, and cell division, suggesting broader roles for POU1F1 beyond hormone production, including regulating the survival and proliferation of its target cells. nih.govoup.com Examples of these potential new targets include genes involved in growth control, c-Fos, and synaptogamin. nih.gov POU1F1 has also been found to regulate the transcription of other transcription factors or cofactors like cAMP response element modulator (Crem), Jun, and the circadian factor Dbp. nih.gov
POU1F1 Binding Site Specificity and Promoters/Enhancer Interactions
POU1F1 binds to specific DNA sequences within the regulatory regions (promoters and enhancers) of its target genes. oup.comnih.govoup.com It recognizes a weakly conserved A/T-rich consensus sequence, typically described as (A/T)(A/T)TATNCAT. nih.gov The DNA binding domain of POU1F1, consisting of the POU-specific and POU-homeodomain, is required for high-affinity and high-specificity DNA binding. oup.comoup.com
POU1F1 interacts with well-defined binding sites in the promoters and/or enhancers of its target genes. nih.gov For example, the GH1 promoter contains conserved POU1F1-binding sites in its proximal region. nih.gov However, for high-level GH1 expression in humans, a powerful enhancer element, DNaseI hypersensitive site I (HSI), located upstream of the hGH1 promoter, is necessary and sufficient. nih.gov This HSI enhancer, part of the hGH locus control region (LCR), contains a tightly packed array of three POU1F1-binding sites (HSI-A, HSI-B, and HSI-C) that are essential for the activation and maintenance of hGH1 transcription. nih.gov POU1F1 binding at these LCR sites triggers histone acetylation and facilitates looping to bring the LCR in proximity to the hGH1 promoter. nih.gov
Differences in POU1F1-binding sites, even by a single base, can modify the conformation of the POU1F1/DNA complex, potentially leading to differential cofactor recruitment and distinct functions at different sites, such as those in the hGH1 promoter versus the HSI enhancer. nih.gov
The regulatory region of the POU1F1 gene itself also contains multiple enhancer elements. In mice, five upstream enhancer elements (E-A) have been identified, with elements B, C, and E conserved across vertebrates and element A being mammal-specific, suggesting evolutionary changes in POU1F1 regulation. biorxiv.orgresearchgate.net In non-mammalian vertebrates, element E can function as an alternative promoter, a feature lost in mammals where it acts as an enhancer. biorxiv.org
Recruitment and Functional Interplay with Coregulators and Cofactors
POU1F1's transcriptional activity is modulated by its interaction with various coregulators and cofactors. nih.govresearchgate.netdntb.gov.ua These interactions are crucial for stimulating gene transcription and directing changes in cell-specific gene expression. nih.govnih.govresearchgate.net
Examples of POU1F1 interactions include its association with PITX1 via its transactivation domain to activate the Prl and Gh promoters. nih.gov POU1F1 also associates with the LIM domains of LHX3 through its homeodomain to activate the Pou1f1, Tshβ, and Prl promoters. nih.govoup.com Studies have shown a strong synergistic activation of the PRL promoter when LHX3 and POU1F1 are cotransfected. oup.com
Other coregulators and cofactors that interact with POU1F1 include CBP (cAMP response element-binding protein-binding protein). researchgate.netoup.comscispace.com CBP can enhance the transcriptional activity of wild-type POU1F1 on the PRL promoter. oup.com Mutations in POU1F1 can affect its interaction with cofactors; for instance, the p.Pro76Leu mutation enhances interactions with PITX1, LHX3a, and ELK1. nih.gov The S179R mutant POU1F1 showed a complete loss of its ability to synergize with CBP. oup.com
Corepressor complexes can also be recruited by POU1F1, representing a mechanism by which it directs changes in cell-specific gene expression. nih.gov The NUP98-POU1F1 fusion protein, found in certain leukemias, recruits coregulators via the NUP98 repeat domain, leading to aberrant transcription. researchgate.net
Mechanisms of Transcriptional Activation and Repression by POU1F1
POU1F1 functions as both a transcriptional activator and, in some contexts, a repressor. It primarily acts as a positive transcription factor, activating the expression of key pituitary hormones like GH, PRL, and TSHβ. endocrinologiapediatrica.orgtandfonline.commdpi.comuliege.bemedrxiv.orgnih.gov This activation is mediated through binding to specific DNA response elements in the promoters and enhancers of target genes and recruiting coactivator proteins. nih.govoup.com
However, alternative splicing of the POU1F1 gene can produce isoforms with different transcriptional activities. uliege.bemedrxiv.org For example, the POU1F1-γ and POU1F1-δ isoforms can act as dominant negative repressors of the transcriptional activation by wild-type POU1F1 on the PRL promoter. uliege.be An alternatively spliced form lacking exon 4 has also been shown to repress prolactin gene expression. uliege.be Some dominant mutations in POU1F1 can also act as negative effectors by interfering with the action of the wild-type protein. medrxiv.org The POU1F1 beta isoform, created by an alternative splice acceptor, contains an insertion that disrupts the transactivation domain and can suppress alpha isoform-mediated activation depending on the target gene context. medrxiv.org
POU1F1 is also involved in regulating genes related to cell proliferation and apoptosis, indicating roles beyond hormone synthesis. nih.govoup.com Terminal cell type differentiation involves both selective gene activation and long-term active repression, mediated by the recruitment of coregulatory complexes, implying a potential for flexibility in cell identity. researchgate.net
Epigenetic Modulation of POU1F1 Gene Locus and Its Target Genes
Epigenetic mechanisms, such as DNA methylation and histone modifications, play a role in regulating gene expression. While the search results did not provide extensive direct information on the epigenetic modulation of the POU1F1 gene locus itself, they highlight the importance of epigenetic regulation in pituitary development and in the context of POU1F1 function.
POU1F1 binding at the hGH LCR, specifically at the HSI enhancer, triggers the formation of an extensive domain of histone acetylation throughout the hGH locus. nih.gov This indicates that POU1F1 can influence the epigenetic landscape of its target genes to facilitate transcription.
Studies on congenital hypopituitarism, which can be caused by POU1F1 mutations, have also explored the role of aberrant epigenetic regulation. While these studies often focus on genome-wide methylation patterns in affected individuals rather than directly on the POU1F1 locus, they suggest that aberrant epigenetically regulated genes may contribute to the pathogenesis of the condition. spandidos-publications.com Histone deacetylases (HDACs), which are involved in transcriptional repression through histone deacetylation, are also mentioned in the context of regulating transcription factors, including potentially repressing POU1F1 transcription. idrblab.net
Further research is needed to fully elucidate the specific epigenetic modifications that govern the POU1F1 gene locus and how POU1F1 itself contributes to or is influenced by epigenetic changes at the loci of its numerous target genes.
Data Tables
Based on the search results, here is a summary of key POU1F1 target genes and interacting factors:
Category | Gene/Factor Name | Role/Interaction with POU1F1 | Source Indices |
Target Genes | GH1 | Activated by POU1F1; essential for expression; binding sites in promoter and LCR (HSI). | 1, 4, 5, 7, 8, 9, 16, 30 |
PRL | Activated by POU1F1; essential for expression; binding sites in promoter; regulated by isoforms. | 1, 4, 5, 7, 9, 16, 30 | |
TSHB | Activated by POU1F1; essential for expression; binding sites in promoter. | 4, 5, 9, 16, 30 | |
POU1F1 | Autoregulated; binding sites in its own gene. | 4, 5, 7, 8, 10, 25 | |
GHRHR | POU1F1 binding sites found in promoter. | 4, 5, 30 | |
TFPI | Regulated by POU1F1 in response to ADTRP. | 1 | |
CXCL12 | Increased by this compound overexpression in breast cancer cells. | 1, 3 | |
CXCR4 | Increased by this compound overexpression in breast cancer cells. | 3 | |
LDHA | Regulation by POU1F1 in breast cancer progression. | 1 | |
MIF | Transcriptional regulation by this compound. | 1 | |
HMGA1/HMGA2 | Expression correlated with PIT1 in pituitary adenomas. | 1 | |
SLC20A1/PIT1 | Transgenic mouse model reported for conditional expression. | 1 | |
Crem (ICER) | Potential new direct target; POU1F1 binding in promoter P2. | 16 | |
Lmo4 | Potential new direct target. | 16 | |
Jun | Potential new direct target (transcription factor). | 16 | |
Dbp | Potential new direct target (circadian factor). | 16 | |
c-Fos | Reported target. | 16 | |
Synaptogamin | Reported target. | 16 | |
Interacting Factors | PITX1 | Cofactor; interacts with POU1F1 transactivation domain to activate PRL and GH promoters. | 8 |
LHX3 | Cofactor; interacts with POU1F1 homeodomain to activate POU1F1, TSHβ, and PRL promoters; synergistic activation. | 8, 23 | |
CBP | Coactivator; interacts with POU1F1; enhances transcriptional activity. | 12, 20, 23 | |
ELK1 | Cofactor; interaction enhanced by certain POU1F1 mutations. | 8 | |
PROP1 | Promotes early transcription of Pou1f1; interacts with β-catenin to activate Pou1f1. | 17, 27 | |
β-catenin | Required for Pou1f1 transcription; forms complex with PROP1. | 17, 27 | |
LEF1 | Can inhibit transcriptional activation of POU1F1 by PROP1/β-catenin. | 17 | |
OTX2 | Regulates expression of HESX1 and POU1F1 during anterior pituitary development. | 4 | |
HESX1 | Transcription factor involved in pituitary development. | 4, 27 | |
NUP98 | Fusion partner in certain leukemias; NUP98-POU1F1 fusion recruits coregulators. | 6, 19 | |
HDACs | Involved in transcriptional repression; potentially repress POU1F1 transcription. | 28 | |
SIX3 | Can interact with Pou1f1 to intensify pituitary defects in mice. | 31 |
Developmental Biology and Cell Lineage Specification Mediated by Pou1f1
Essential Role of POU1F1 in Anterior Pituitary Gland Organogenesis
Pituitary organogenesis is a complex process orchestrated by a cascade of signaling molecules and transcription factors. tandfonline.combioscientifica.com POU1F1 is expressed relatively late during pituitary development, for instance, starting around embryonic day 13.5 in mice, and its expression continues throughout postnatal life and adulthood within the anterior pituitary. tandfonline.comendocrinologiapediatrica.orgsci-hub.ru POU1F1 is required for the specification of the somatotrope, lactotrope, and thyrotrope cell lineages, collectively referred to as the POU1F1 lineage. datadryad.orgoup.comoup.comsci-hub.runih.gov Studies using natural mouse mutants, such as the Snell dwarf and Jackson dwarf mice with mutations or rearrangements in the Pou1f1 gene, have demonstrated a severe hypoplasia of the anterior pituitary and a lack of these specific cell lineages, resulting in deficiencies in GH, PRL, and TSH. oup.comnih.govtandfonline.comendocrinologiapediatrica.org In humans, mutations in the POU1F1 gene lead to combined pituitary hormone deficiency (CPHD), presenting with anterior pituitary hypoplasia and multiple hormone deficiencies. mdpi.commdpi.com
POU1F1-Dependent Differentiation and Expansion of Somatotrope Lineages
POU1F1 is essential for the differentiation and proliferation of somatotropes, the cells responsible for producing growth hormone (GH). nih.govfrontiersin.orgatlasgeneticsoncology.orgendocrine-abstracts.org It acts as a transcriptional activator for the GH gene. cancerindex.orgnih.govoup.comnih.gov Loss of POU1F1 function results in a deficiency in GH. nih.govfrontiersin.orgmdpi.commdpi.com Research findings indicate that POU1F1 is required for the maturation of somatotrope function. nih.gov Studies involving mutations in POU1F1 have shown a decrease in the expression of the Gh gene and reduced cell viability in somatolactotrope cell lines, suggesting that POU1F1 is also involved in regulating proliferation and preventing apoptosis in these lineages. oup.com
POU1F1-Dependent Differentiation and Expansion of Lactotrope Lineages
Similar to somatotropes, lactotrope differentiation and expansion are dependent on POU1F1. oup.comnih.govfrontiersin.orgatlasgeneticsoncology.orgoup.comoup.comendocrine-abstracts.org Lactotropes are the cells that produce prolactin (PRL). POU1F1 is a direct activator of the PRL gene. oup.comnih.govoup.comnih.gov Mutations in POU1F1 result in PRL deficiency. nih.govfrontiersin.orgmdpi.commdpi.com While POU1F1 is expressed in both somatotropes and lactotropes, the expression of GH and PRL is primarily restricted to their respective cell types, indicating the involvement of additional cell type-enriched factors. oup.comnih.gov POU1F1's role in regulating proliferation and apoptosis also extends to lactotrope lineages. oup.com
POU1F1-Dependent Differentiation and Expansion of Thyrotrope Lineages
POU1F1 is also crucial for the differentiation and expansion of thyrotropes, the cells that produce thyroid-stimulating hormone (TSH). oup.comnih.govfrontiersin.orgatlasgeneticsoncology.orgoup.comendocrine-abstracts.orgnih.gov POU1F1 activates the transcription of the TSHβ subunit gene. oup.comnih.govoup.comnih.gov Deficiency in TSH is a characteristic feature of POU1F1 mutations. nih.govfrontiersin.orgmdpi.commdpi.com Although thyrotropes and gonadotropes share the expression of some marker genes, the thyrotrope lineage is considered more closely related to the somatotrope and lactotrope lineages, forming the POU1F1 lineage. karger.com Studies using cell lines representing undifferentiated POU1F1 lineage progenitors and committed thyrotropes have provided insights into the transcriptional and epigenomic changes associated with thyrotrope differentiation. nih.govbiorxiv.org
Molecular Pathways Governing Cell-Specific Gene Expression Control by POU1F1
POU1F1 regulates the expression of several genes involved in pituitary development and hormone expression. nih.gov It binds to specific sites within the promoters and/or enhancers of multiple target genes, including GH1, PRL, and TSHβ. nih.govnih.govmdpi.com POU1F1's transcriptional activity is influenced by interactions with various cofactors. For instance, it can interact with PITX1 and LHX3 to activate the promoters of Prl, Gh, and Tshβ. nih.gov
Research has identified potential new target genes for POU1F1 through genome-wide studies combining expression microarrays and chromatin immunoprecipitation (ChIP). oup.com These studies suggest that POU1F1's function extends beyond hormone regulation to include control of proliferation and apoptosis in the relevant cell lineages. oup.com POU1F1 has also been found to regulate receptors involved in growth control and genes like c-Fos and synaptogamin. oup.com
Molecular analyses of POU1F1 binding sites in different pituitary cell lines have revealed associations with consensus binding sites for other transcription factors, suggesting cooperative interactions in cell-specific gene regulation. nih.govbiorxiv.org For example, POU1F1 binding sites in undifferentiated POU1F1 lineage progenitors are commonly associated with bZIP transcription factor consensus sites, while in committed thyrotropes, they are associated with Helix-Turn-Helix (HTH) or basic Helix-Loop-Helix (bHLH) factors. nih.govbiorxiv.org
The regulatory region of the POU1F1 gene itself is complex, containing enhancer elements that contribute to its precise spatio-temporal expression during development and the sustained high level of hormone expression in mature cells. biorxiv.org Evolutionary studies highlight changes in the regulation of the POU1F1 gene, with mammals possessing a unique enhancer element potentially linked to the regulation of prolactin and its role in lactation. biorxiv.org
Studies on pituitary tumors derived from the POU1F1 lineage (GH-, TSH-, and PRL-secreting tumors) have identified differentially expressed genes and alterations in methylation patterns, providing insights into the molecular mechanisms underlying tumorigenesis in these cell types. endocrine-abstracts.org
Data Tables
Note: The following tables are presented in a static format. In an interactive environment, these tables could allow for sorting, filtering, and searching.
Table 1: Key Hormones Regulated by POU1F1 and Associated Cell Lineages
Hormone | Cell Lineage |
Growth Hormone (GH) | Somatotrope |
Prolactin (PRL) | Lactotrope |
Thyroid-Stimulating Hormone (TSH) | Thyrotrope |
Table 2: Phenotypic Consequences of POU1F1 Mutations
Condition | Key Features | Associated Hormone Deficiencies |
Combined Pituitary Hormone Deficiency (CPHD) | Anterior pituitary hypoplasia, severe short stature, facial dysmorphism, poor feeding in infancy. mdpi.commdpi.com | GH, PRL, TSH nih.govfrontiersin.orgmdpi.commdpi.com |
Isolated Growth Hormone Deficiency | Short stature | GH only nih.govfrontiersin.org |
Pou1f1 in Endocrine Homeostasis and Hormone Secretion Regulation
POU1F1-Mediated Regulation of Growth Hormone Gene Expression
POU1F1 is a key transcriptional activator of the growth hormone (GH) gene. zeta-corp.comnih.govmdpi.combiorxiv.org It exerts its regulatory effect by binding to specific DNA sequences within the promoter region and the locus control region (LCR) of the GH gene. nih.govmdpi.combiorxiv.orgoup.comnih.gov Research has shown that POU1F1 binding to sites within the GH LCR, particularly in deoxyribonuclease I hypersensitive site I (HSI) and HSII, is crucial for the activation and maintenance of GH transcription in somatotrophs. nih.govoup.com This binding can trigger extensive histone acetylation throughout the GH locus, facilitating gene expression. nih.gov Studies using minichromosome models have demonstrated that HSII confers robust POU1F1-dependent activation of the GH gene. nih.gov Furthermore, POU1F1 binding to multiple sites at HSII, including within a primate-specific LINE-1 retrotransposon, highlights the complex regulatory mechanisms involved in GH gene expression. nih.gov
Research findings on POU1F1's role in GH regulation include:
POU1F1 binds to specific DNA sequences in the GH promoter and LCR. nih.govmdpi.combiorxiv.orgoup.comnih.gov
Binding to HSI and HSII of the GH LCR is essential for GH gene activation and maintenance. nih.govoup.com
POU1F1 binding is associated with histone acetylation in the GH locus. nih.gov
Mutations in POU1F1 can lead to isolated GH deficiency or combined deficiencies including GH. nih.govresearchgate.net
POU1F1-Mediated Regulation of Prolactin Gene Expression
Similar to its role in GH regulation, POU1F1 is a critical transcription factor for the expression of the prolactin (PRL) gene. zeta-corp.comnih.govmdpi.combiorxiv.org POU1F1 binds to the proximal promoter of the PRL gene, which is essential for both basal and hormonally induced PRL promoter activity. oup.comnih.govnih.gov Studies have indicated that POU1F1 not only facilitates PRL transcription but also influences the timing of transcriptional cycles. oup.com Its presence and binding to the PRL promoter are associated with prolonged periods of active gene transcription. oup.com
Detailed research findings regarding POU1F1 and PRL expression include:
POU1F1 binds to the proximal promoter of the PRL gene. oup.comnih.govnih.gov
POU1F1 is required for the differentiation of lactotrophs, the PRL-producing cells. zeta-corp.comnih.gov
POU1F1 regulates PRL at the transcriptional level. nih.govnih.gov
POU1F1 binding affects the timing and duration of PRL gene transcription bursts. oup.com
POU1F1-Mediated Regulation of Thyroid-Stimulating Hormone Beta Subunit Gene Expression
POU1F1 is also involved in the differentiation of thyrotrophs and the transcriptional regulation of the thyroid-stimulating hormone beta subunit (TSHβ) gene. zeta-corp.comnih.govresearchgate.netmdpi.combiorxiv.orgbiorxiv.orgcancerindex.org Alongside other transcription factors such as GATA2, POU1F1 plays a role in maintaining TSHβ expression. biorxiv.orgcancerindex.org POU1F1 binds to the promoter of the TSHβ gene to activate its expression. biorxiv.org Defects in the POU1F1 gene can lead to severe hypothyroidism due to TSH deficiency. researchgate.netbiorxiv.org
Key research findings on POU1F1's influence on TSHβ expression are:
POU1F1 is essential for the differentiation of thyrotrophs. zeta-corp.comnih.gov
POU1F1 binds to the TSHβ promoter to activate gene expression. biorxiv.org
POU1F1 cooperates with other transcription factors like GATA2 in regulating TSHβ. biorxiv.orgcancerindex.org
Mutations in POU1F1 are associated with TSH deficiency. mdpi.comresearchgate.net
Interplay of POU1F1 with Hypothalamic-Pituitary Axis Signaling Pathways
The function of POU1F1 within the anterior pituitary is integrated with signaling pathways originating from the hypothalamus and other regulatory inputs, forming part of the complex hypothalamic-pituitary axis. POU1F1's activity is modulated by various signaling pathways, including those involving growth factors and hormonal stimuli. ontosight.ai For instance, POU1F1 has been shown to play a role in the cell-specific action of glucocorticoids on the growth hormone-releasing hormone receptor (GHRHR) gene transcription. bioscientifica.com Its binding to an element in the GHRHR gene promoter appears to be necessary for glucocorticoid-dependent gene transcription, possibly by relieving suppression from an inhibitory element. bioscientifica.com This suggests a novel function for POU1F1 in restricting the action of ubiquitously expressed hormone receptors to POU1F1-expressing cells. bioscientifica.com The interplay between POU1F1 and these signaling pathways is crucial for the precise and coordinated regulation of hormone secretion necessary for endocrine homeostasis.
Research highlights on POU1F1's interaction with HPA axis signaling:
POU1F1 activity is modulated by signaling pathways, including hormonal stimuli. ontosight.ai
POU1F1 is involved in the cell-specific action of glucocorticoids on the GHRHR gene. bioscientifica.com
POU1F1 binding to the GHRHR promoter may permit glucocorticoid action by suppressing inhibitory effects. bioscientifica.com
Compound and Protein Information
Name | Type | PubChem CID | Other Identifier (e.g., Gene ID) |
POU1F1 (PIT-1) | Protein/Transcription Factor | N/A | Gene ID: 5449 researchgate.netnih.gov |
Growth Hormone (GH) | Protein | 168009821 nih.gov | N/A |
Prolactin (PRL) | Protein | 168266256 nih.gov | N/A |
Thyroid-Stimulating Hormone (TSH) | Protein | 168010197 invivochem.cnnih.gov | N/A |
Thyroid-Stimulating Hormone Beta Subunit (TSHβ) | Protein Subunit | N/A | UniProt ID: P01222 (Human TSHB) thermofisher.com |
Note: PubChem CIDs are primarily assigned to chemical compounds. Proteins may not have a standard PubChem CID in the same way. Gene IDs or UniProt IDs are more appropriate identifiers for proteins and their encoding genes. The CID provided for TSH refers to the entire heterodimeric hormone.
Pathophysiological Implications of Pou1f1 Dysfunction
Genetic Basis of POU1F1-Associated Endocrine Disorders
Genetic factors play a significant role in hypopituitarism, and variants in the POU1F1 gene are specifically associated with combined pituitary hormone deficiency type 1 (CPHD1). mdpi.comdovepress.comnih.gov CPHD1 typically involves deficiencies in GH, TSH, and PRL. mdpi.comnih.gov The prevalence of POU1F1 gene variants in CPHD cases is relatively low, ranging from approximately 0.5% in large pediatric cohorts to 7.8% in other studies. mdpi.com
Combined Pituitary Hormone Deficiency (CPHD) Etiology
CPHD linked to POU1F1 mutations results from impaired development and differentiation of the specific anterior pituitary cell lineages that produce GH, PRL, and TSH. mdpi.commdpi.comfrontiersin.org This leads to insufficient production and secretion of these crucial hormones.
Inheritance Patterns: Autosomal Recessive and Dominant Mechanisms
POU1F1 gene mutations can be inherited in both autosomal recessive and autosomal dominant patterns. mdpi.comchula.ac.thkarger.comprobl-endojournals.ru The inheritance pattern can sometimes depend on the location and type of mutation within the gene. chula.ac.thkarger.com Autosomal recessive inheritance is considered more common. mdpi.comchula.ac.th In autosomal recessive inheritance, affected individuals typically have homozygous or compound heterozygous mutations in POU1F1. mdpi.comnih.gov Heterozygous mutations can lead to autosomal dominant forms of CPHD. mdpi.comchula.ac.thoup.com
Spectrum of Phenotypic Presentation in POU1F1 Mutations
The phenotypic presentation in individuals with POU1F1 mutations can vary, although deficiencies in GH, PRL, and TSH are characteristic. mdpi.commdpi.comjcrpe.orgoup.com Clinical signs often include severe short stature, facial dysmorphism (such as midline hypoplasia, upturned nose, and protruding forehead), and poor feeding during infancy. mdpi.comnih.govjcrpe.orgresearchgate.net While GH deficiency is present in virtually all affected individuals, the severity and onset of TSH and PRL deficiencies can be variable. oup.comresearchgate.netnih.gov Some patients may initially present with isolated GH deficiency and develop additional deficiencies later. researchgate.netresearchgate.net Rarely, precocious puberty and defective pubarche have been noted as phenotypic features. nih.gov
Research findings highlight the variability in phenotype:
Phenotypic Feature | Frequency/Characteristics | Source(s) |
GH Deficiency | Present in all patients. researchgate.netnih.gov Severe proportional short stature. mdpi.comjcrpe.org | mdpi.comjcrpe.orgresearchgate.netnih.gov |
PRL Deficiency | Typically present, often profound. mdpi.comjcrpe.org Spared in 4.4% of patients in a systematic analysis. nih.gov | mdpi.comjcrpe.orgnih.gov |
TSH Deficiency | Variable degree and onset. mdpi.comjcrpe.orgoup.com Can be early and profound or a later event (e.g., between ages 9-15). oup.com Spared in 12.5% of patients. nih.gov | mdpi.comjcrpe.orgoup.comnih.gov |
Facial Dysmorphism | Atypical facies, prominent forehead, midface hypoplasia, deep-set eyes, depressed nasal bridge, upturned nose, protruding forehead. mdpi.comnih.govjcrpe.orgresearchgate.net | mdpi.comnih.govjcrpe.orgresearchgate.net |
Anterior Pituitary Hypoplasia | Common feature. nih.govresearchgate.net Prevalence lower in patients with heterozygous mutations compared to homozygous/compound heterozygous. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
Delayed Puberty/Pubertal Arrest | Can occur. turkjpediatr.org | turkjpediatr.org |
Precocious Puberty/Defective Pubarche | Lesser-appreciated features. nih.gov | nih.gov |
Micropenis | Reported in some male cases. jcrpe.org | jcrpe.org |
Intellectual Disability/Cognitive Deficit | Reported in some cases, potentially linked to delayed diagnosis of hypothyroidism. mdpi.comkarger.comoup.com | mdpi.comkarger.comoup.com |
Molecular Mechanisms of Pathogenic Variants (e.g., dominant-negative effects, altered DNA binding, reduced transactivation)
Pathogenic variants in POU1F1 exert their effects through various molecular mechanisms, disrupting the normal function of the POU1F1 protein. These mechanisms include:
Altered DNA Binding: Mutations within the DNA-binding domains (POU-specific and POU-homeo domains) can abolish or reduce the protein's ability to bind to the promoter regions of its target genes (GH, PRL, TSHβ). mdpi.comchula.ac.thresearchgate.net Frameshift mutations leading to truncation of the POU homeodomain have been shown in vitro to result in loss of DNA binding. mdpi.com
Reduced Transactivation: POU1F1 functions as a transcriptional activator. frontiersin.orgmedrxiv.org Mutations can impair its ability to activate the transcription of downstream genes, even if DNA binding is preserved. oup.comresearchgate.netnih.gov This can be due to alterations in the transactivation domain or interference with interactions with other necessary proteins. oup.comresearchgate.net
Dominant-Negative Effects: In autosomal dominant cases, the mutant protein can interfere with the function of the wild-type protein produced from the unaffected allele. chula.ac.thkarger.comoup.commedrxiv.org This can occur through the formation of non-functional heterodimers between mutant and wild-type proteins, or by competitive inhibition. chula.ac.thkarger.commedrxiv.org Some missense variants and variants affecting alternative splicing (favoring the repressive beta isoform) can exert dominant-negative effects. mdpi.comfrontiersin.orgmedrxiv.org
Abnormal Splicing: Some variants, including missense and synonymous mutations, can disrupt normal RNA splicing of the POU1F1 gene. frontiersin.orgmedrxiv.org This can lead to the production of abnormal protein isoforms, such as increased expression of the repressive POU1F1 beta isoform, which can interfere with the function of the alpha isoform. frontiersin.orgmedrxiv.org
Specific examples of molecular mechanisms linked to variants include:
The dominant-negative R271W mutation is a recognized mutational hot spot and acts as a dominant inhibitor of transcription. oup.comoup.comresearchgate.net
The E230K mutation is associated with reduced transactivation despite normal DNA-binding affinity. oup.comresearchgate.net
The R172Q mutation is linked to reductions in both DNA binding and transactivation. oup.comresearchgate.net
The ins778A mutation is associated with loss of DNA binding and reduced transactivation. oup.comresearchgate.net
A novel homozygous splice-site deletion (c.744-5_749del) resulted in severe early-onset deficiencies, supporting the importance of the POU homeodomain for DNA binding. mdpi.com
Isolated Growth Hormone Deficiency Associated with POU1F1 Variants
While POU1F1 mutations are most commonly associated with CPHD, they can also cause isolated growth hormone deficiency (IGHD). researchgate.netresearchgate.netnih.goveurospe.org Notably, a proportion of patients with POU1F1 variants initially present with IGHD and subsequently develop deficiencies in TSH and PRL over time (ranging from 1 to 16 years). researchgate.netresearchgate.net This highlights the need for long-term monitoring in IGHD patients, particularly those with identified POU1F1 variants, to detect the potential progression to CPHD. researchgate.netresearchgate.net Some variants, like p.P76L, have been specifically related to isolated GHD. mdpi.comresearchgate.netmedrxiv.org Variants affecting the POU1F1 beta isoform have also been associated with IGHD. eurospe.org
Correlation of POU1F1 Status with Anterior Pituitary Hypoplasia
Anterior pituitary hypoplasia is a common finding on brain magnetic resonance imaging (MRI) in patients with CPHD due to POU1F1 variants. mdpi.comnih.govfrontiersin.orgresearchgate.netarchivesofmedicalscience.com However, the presence and severity of hypoplasia can be variable. oup.comajronline.org Studies suggest that patients with heterozygous POU1F1 mutations (autosomal dominant inheritance) may have a lower prevalence of anterior pituitary hypoplasia compared to those with homozygous or compound heterozygous mutations (autosomal recessive inheritance). nih.govresearchgate.netnih.gov Despite the common association, some individuals with POU1F1 mutations may have a normal-sized pituitary gland on MRI. archivesofmedicalscience.comajronline.org No consistent correlation has been observed between pituitary size and patient age or the specific variant type in some studies. mdpi.comnih.govresearchgate.net
POU1F1 in Neoplastic Transformation and Tumorigenesis
POU1F1's involvement in cancer extends beyond its role in pituitary development. Its altered expression and function have been observed in both pituitary and extrapituitary tumors, contributing to various aspects of tumorigenesis, including cell proliferation, survival, migration, and metastasis atlasgeneticsoncology.orgnih.govjci.orgspringernature.com.
Role of POU1F1 in Pituitary Adenomas
Pituitary adenomas are common tumors of the pituitary gland, often classified based on the hormones they produce and the transcription factors they express mdpi.com. POU1F1 plays a significant role in the pathogenesis of certain pituitary adenoma subtypes.
POU1F1 is primarily expressed in pituitary adenomas of the somatotroph, lactotroph, and thyrotroph lineages, which are responsible for producing GH, PRL, and TSH, respectively mdpi.com. Studies have shown that POU1F1 is overexpressed in GH-, PRL-, and TSH-secreting pituitary adenomas atlasgeneticsoncology.org. Interestingly, POU1F1 expression has also been detected in some human non-functioning pituitary adenomas, particularly those positive for alpha-subunit atlasgeneticsoncology.org.
Data on POU1F1 expression in different pituitary adenoma subtypes highlights its association with hormone-producing tumors.
Pituitary Adenoma Subtype | POU1F1 Expression | Associated Hormones |
Somatotroph Adenomas | Overexpressed | GH |
Lactotroph Adenomas | Overexpressed | PRL |
Thyrotroph Adenomas | Overexpressed | TSH |
Non-functioning Adenomas | Detected (some) | Alpha-subunit (some) atlasgeneticsoncology.org |
POU1F1 is implicated in regulating the proliferation and survival of pituitary cells atlasgeneticsoncology.orgplos.orgoup.com. Evidence suggests a dose-dependent, dual role for POU1F1 in somatolactotroph cell proliferation and apoptosis. Under normal conditions, POU1F1 is important for maintaining cell proliferation. plos.orgnih.gov However, when expressed at supra-normal levels, POU1F1 can induce cell death plos.orgnih.gov. This dual action may contribute to the physiological expansion and regression cycles of pituitary lactotroph populations plos.orgnih.gov.
Studies using inducible lentiviral vectors in somatotroph cell lines have demonstrated that blocking endogenous POU1F1 expression leads to a marked decrease in cell proliferation. plos.orgnih.gov Conversely, overexpressing wild-type POU1F1 at approximately twofold normal levels resulted in a dose-dependent decrease in cell proliferation accompanied by cell death plos.orgnih.gov. Expression of a dominant-negative POU1F1 mutant also induced a strong dose-dependent decrease in cell proliferation and pronounced cell death, suggesting actions specific to this mutant variant plos.orgnih.gov. This cell death appears to be a caspase-independent apoptosis plos.orgnih.gov.
POU1F1's influence on cell proliferation and apoptosis extends beyond direct effects, as it has been found to regulate genes involved in programmed cell death oup.com.
POU1F1 in Extrapituitary Neoplasms
Beyond pituitary tumors, POU1F1 expression and its pro-tumorigenic effects have been observed in various extrapituitary cancers, with a notable focus on breast cancer nih.govjci.orgspringernature.com.
Increased expression of POU1F1 has been reported in human tumorigenic breast cells compared to normal breast tissue jci.orgnih.govnih.gov. High levels of POU1F1 in breast cancer cells have been shown to induce cell proliferation, reduce apoptosis, and increase migration and invasion nih.govjci.org. Clinically, high POU1F1 expression in breast cancer correlates with poor clinical outcomes, including relapse- and metastasis-free survival nih.govjci.orgnih.govresearchgate.net.
Studies using breast cancer cell lines have demonstrated that POU1F1 overexpression leads to profound phenotypic changes in proteins involved in cell proliferation, apoptosis, and invasion jci.orgnih.gov. For instance, POU1F1 overexpression in the non-invasive MCF-7 cell line increases its invasive potential jci.org. Conversely, knockdown of endogenous POU1F1 in the highly invasive MDA-MB-231 cell line reduces malignant traits jci.org. In immunodeficient mice, POU1F1 overexpression induced tumor growth and promoted metastasis, particularly to the lung jci.org. High POU1F1 expression in patients with invasive ductal carcinoma and node-positive tumors has been significantly correlated with the occurrence of distant metastasis jci.orgcancerindex.org.
POU1F1 contributes to breast cancer progression and metastasis through various mechanisms, including the transcriptional regulation of genes like Snai1, an inducer of the epithelial-mesenchymal transition (EMT) jci.org. POU1F1 has also been shown to regulate matrix metalloproteinases (MMP)-1 and MMP-13, with inhibition of MMP-13 blocking invasiveness to the lung in POU1F1-overexpressing breast cancer cells nih.gov. Furthermore, POU1F1 induces metabolic reprogramming in breast cancer cells, notably through the regulation of lactate (B86563) dehydrogenase A (LDHA), which promotes lactate generation and contributes to increased proliferation, migration, and invasion nih.govresearchgate.net. This metabolic shift also influences the tumor microenvironment by activating normal-associated fibroblasts into cancer-associated fibroblasts nih.govresearchgate.net.
POU1F1's pro-tumorigenic effects can be mediated through its influence on various signaling pathways. The CXCL12/CXCR4 axis is one such pathway implicated in POU1F1-mediated cancer progression and metastasis cancerindex.orgnih.govnih.govnih.govresearchgate.net.
CXCL12 (stromal cell-derived factor 1) is a chemokine that binds to its receptor CXCR4, a G-protein coupled receptor expressed on various cell types, including cancer cells nih.govnih.govnih.govgoogle.com. The CXCL12/CXCR4 axis plays a crucial role in tumor cell proliferation, survival, migration, invasion, angiogenesis, and metastasis nih.govnih.govgoogle.comwcrj.net. High levels of CXCL12 in metastatic target tissues, such as the liver and lung, act as chemoattractants for CXCR4-expressing tumor cells, guiding metastasis to these sites cancerindex.orgnih.govresearchgate.net.
The CXCL12/CXCR4 axis can activate various downstream signaling pathways that promote cancer progression, including the PI3K/AKT and JAK2/STAT3 pathways nih.govnih.govaip.orgnih.gov. POU1F1's influence on the CXCL12/CXCR4 axis can thus indirectly impact these downstream effectors, further contributing to tumor growth, survival, and metastasis.
Signaling Axis | Role in Cancer Progression | Link to POU1F1 |
CXCL12/CXCR4 | Promotes proliferation, migration, invasion, angiogenesis, metastasis, survival nih.govnih.govgoogle.comwcrj.net | POU1F1 upregulates CXCL12 and CXCR4 expression cancerindex.orgnih.govresearchgate.net |
PI3K/AKT (downstream of CXCL12/CXCR4) | Promotes cell proliferation, survival, and drug resistance nih.govnih.govnih.gov | Activated by CXCL12/CXCR4 axis, which is influenced by POU1F1 nih.govnih.govnih.gov |
JAK2/STAT3 (downstream of CXCL12/CXCR4) | Involved in breast cancer malignancy and metastasis nih.govaip.org | Activated by CXCL12/CXCR4 axis, which is influenced by POU1F1 nih.govaip.org |
LDHA (metabolic) | Promotes lactate generation, cell proliferation, migration, invasion nih.govresearchgate.net | POU1F1 transcriptionally regulates LDHA nih.govresearchgate.net |
Snai1 (EMT inducer) | Promotes epithelial-mesenchymal transition, invasion, metastasis jci.org | POU1F1 transcriptionally regulates Snai1 jci.org |
MMP-1, MMP-13 | Involved in extracellular matrix degradation, invasion, metastasis nih.gov | POU1F1 regulates MMP-1 and MMP-13 nih.gov |
Modulation of DNA Damage and Repair Pathways by POU1F1 in Malignancy
POU1F1 has been implicated in the context of malignancy, particularly in influencing DNA damage and repair pathways. Studies, notably in breast cancer, suggest that POU1F1 can downregulate genes involved in DNA damage and repair cancerindex.orgcornell.edu. This modulation may affect the cellular response to DNA-damaging agents, including those used in chemotherapy nih.gov.
Research indicates that POU1F1 mediates the downregulation of Mre11, a crucial exonuclease in the DNA double-strand break repair (DSBR) pathway nih.gov. This occurs via the MEK-ERK-POU1F1 signaling pathway, where ERK interacts with and phosphorylates POU1F1, increasing its binding capacity to the Mre11 promoter and repressing Mre11 expression nih.gov. Consequently, this impacts DSBR efficiency and can sensitize breast cancer cells to chemotherapeutic treatments nih.gov. The association between genetic variants of FGFR2 and breast cancer risk has been identified, and the FGFR2-MEK-ERK-POU1F1-Mre11 pathway provides insight into how FGFR2 may be involved in breast tumorigenesis by affecting DSBR nih.gov.
Furthermore, POU1F1 has been shown to inhibit BRCA1, another key player in DNA repair, and its expression correlates with reduced BRCA1 levels in breast tumors cornell.edu. The influence of POU1F1 on these critical repair mechanisms highlights its potential role in tumor progression and therapeutic response.
POU1F1 also influences metabolic reprogramming in breast cancer cells, enhancing the expression of lactate dehydrogenase A (LDHA) and promoting the conversion of pyruvate (B1213749) to lactate mdpi.comnih.gov. This metabolic shift, known as aerobic glycolysis, supports cancer cell proliferation, migration, and invasion nih.gov. Lactate itself can influence the tumor microenvironment, including activating cancer-associated fibroblasts (CAFs), which further promotes tumor progression mdpi.comnih.gov. While this is primarily a metabolic effect, the interplay between metabolism and DNA repair in cancer is an active area of research.
POU1F1 Involvement in Other Systemic Pathologies
Beyond its established role in pituitary development and function, POU1F1 has been linked to other systemic pathologies, including inflammatory and autoimmune disorders, and cardiovascular disease.
Association of POU1F1 with Inflammatory Disorders
POU1F1 has been suggested to play a role in inflammatory processes. Research indicates that POU1F1 may be involved in the transcriptional regulation of macrophage migration inhibitory factor (MIF) nih.gov. Targeting POU1F1 is being explored as a potential therapeutic strategy for MIF-mediated inflammatory disorders nih.gov.
Inflammation is also a key component in hypophysitis, an inflammatory disorder of the pituitary gland nih.gov. While hypophysitis can have various causes, including autoimmune mechanisms, the involvement of inflammatory pathways where POU1F1 might play a role is an area of investigation. Single-cell transcriptomic analysis has revealed complex pituitary-immune interactions under systemic inflammation, although the specific role of POU1F1 within this context requires further detailed investigation plos.org.
Linkage of POU1F1 Variants to Cardiovascular Disease Risk
Recent studies have established a link between genetic variants in the POU1F1 gene and the risk of coronary artery disease (CAD) imrpress.comimrpress.comnih.gov. This association was identified through genetic analysis, demonstrating that certain POU1F1 variants are significantly associated with increased CAD risk imrpress.comimrpress.comnih.gov.
One proposed mechanism involves the regulation of Tissue Factor Pathway Inhibitor (TFPI) expression by POU1F1 in response to ADTRP (Androgen-Dependent Transcription Repressor Protein) nih.govnih.gov. ADTRP regulates TFPI expression, and POU1F1 has been identified as a key transcription factor mediating this regulation by binding to a specific site on the TFPI promoter nih.gov. Genomic variants in both ADTRP and TFPI genes have been associated with CAD risk, suggesting that the ADTRP-POU1F1-TFPI axis plays a role in the development of atherosclerotic CAD nih.gov. This highlights a novel link between a transcription factor primarily known for pituitary function and cardiovascular pathology.
Data from the GTEx database indicate that certain risk alleles of POU1F1 variants are associated with increased expression of POU1F1 in arterial tissue, skeletal muscle, and colon, further supporting a potential role in cardiovascular disease imrpress.com.
Autoimmune Conditions: Anti-PIT-1 Hypophysitis and Its Pathogenesis
Anti-PIT-1 hypophysitis, also known as anti-PIT-1 antibody syndrome, is a recognized autoimmune disorder affecting the pituitary gland nih.govendocrine.orgoup.com. This condition is characterized by acquired deficiencies in GH, PRL, and TSH, which are the hormones whose expression is regulated by PIT-1 endocrine.orgoup.com.
The pathogenesis of anti-PIT-1 hypophysitis involves an autoimmune response directed against the this compound protein nih.govendocrine.orgoup.com. This autoimmunity is often triggered by the ectopic expression of this compound or other pituitary hormones in tumors, particularly thymomas, as part of a paraneoplastic syndrome nih.govendocrine.orgendocrine-abstracts.orgnih.gov. Ectopic expression of this compound in tumor tissue can lead to a breakdown of immune tolerance, resulting in the production of anti-PIT-1 autoantibodies and the generation of this compound-reactive cytotoxic T lymphocytes (CTLs) endocrine.orgoup.com.
These autoreactive CTLs are believed to play a pivotal role in causing injury to the anterior pituitary cells that express this compound, namely somatotrophs, lactotrophs, and thyrotrophs endocrine.orgoup.com. While circulating anti-PIT-1 antibodies are a marker of the disease, the cellular damage is primarily mediated by CTLs recognizing this compound presented on the surface of pituitary cells via MHC class I molecules endocrine.orgoup.com.
Although initially strongly associated with thymomas, anti-PIT-1 hypophysitis has also been reported in association with other malignancies, indicating that the paraneoplastic mechanism involving ectopic this compound expression and subsequent autoimmunity can occur in various cancer types nih.gov.
Advanced Research Methodologies for Pou1f1 Studies
Genetic and Genomic Profiling Techniques
Genetic and genomic profiling techniques have been instrumental in identifying variants within the POU1F1 gene and elucidating their impact on gene expression and associated phenotypes.
Next-generation sequencing (NGS), particularly whole-exome sequencing (WES), has revolutionized the identification of genetic variants in POU1F1. This high-throughput method allows for the simultaneous sequencing of all protein-coding regions of the genome, making it an efficient tool for pinpointing mutations associated with conditions like combined pituitary hormone deficiency (CPHD).
In clinical research, exome sequencing has successfully identified pathogenic or likely pathogenic variants in the POU1F1 gene in individuals with CPHD. dergipark.org.trnih.govscispace.com For instance, studies have identified missense variants such as c.428G>A (p.Arg143Gln), the novel variant c.557T>G (p.Leu186Arg), and c.811C>T (p.Arg271Trp) in patients presenting with deficiencies in growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH). dergipark.org.trnih.govscispace.com These findings are critical for providing a definitive genetic diagnosis for patients with hypopituitarism. nih.govscispace.com The identification of such variants helps to establish a clear genotype-phenotype correlation, noting that anterior pituitary hypoplasia is a common feature in individuals with POU1F1 mutations. dergipark.org.tr
Below is a table summarizing some of the POU1F1 variants identified through exome sequencing in CPHD patients.
Variant | Amino Acid Change | Inheritance Pattern | Associated Phenotype |
c.428G>A | p.Arg143Gln | Autosomal Recessive | CPHD (GH, PRL, TSH deficiency) |
c.557T>G | p.Leu186Arg | Autosomal Recessive | CPHD (GH, PRL, TSH deficiency) |
c.811C>T | p.Arg271Trp | Autosomal Dominant | CPHD (GH, PRL, TSH deficiency) |
c.649C>T | p.Arg217Ter | Compound Heterozygous | Congenital Hypopituitarism |
c.662T>C | p.Ile221Thr | Compound Heterozygous | Congenital Hypopituitarism |
This table is generated based on data from multiple sources. dergipark.org.trnih.govscispace.comresearchgate.net
Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), offers a comprehensive view of gene expression patterns related to POU1F1 function. This technique allows for the quantification of messenger RNA (mRNA) levels, providing insights into how POU1F1 expression is regulated and which downstream genes it influences.
RNA-seq has been employed to study the molecular landscape of pituitary tumors derived from the POU1F1 cell lineage, which include GH-, TSH-, and PRL-secreting tumors. researchgate.net Such analyses have revealed distinct transcriptomic profiles that separate tumor samples from non-tumoral pituitary glands. researchgate.net In these tumors, researchers have identified commonly upregulated genes, as well as specific genes and non-coding RNAs that are differentially expressed in each tumor subtype. researchgate.net
Furthermore, RNA-seq has been crucial in functional studies of POU1F1 variants. In a mouse model with a specific intronic Pou1f1 variant, RNA-seq of the pituitary gland revealed that the most significantly differentially expressed genes were Gh and Prl. This analysis also showed reduced expression of marker genes for somatotrophs and lactotrophs, consistent with the known role of POU1F1 in the differentiation of these cell types.
A study of breast cancer cells with manipulated POU1F1 expression used microarray analysis, a precursor to RNA-seq, to reveal that POU1F1 overexpression led to an enrichment of the glycolysis signature, indicating a role for POU1F1 in metabolic reprogramming. researchgate.net
The following table highlights some of the differentially expressed genes identified in transcriptomic studies related to POU1F1.
Condition | Upregulated Genes | Downregulated Genes |
POU1F1-lineage Pituitary Tumors | DGKG, GRM5, GPR173 | ANXA1, S100A10, YAP1, STAT3 |
Pou1f1 Variant Mouse Pituitary | - | Gh, Prl |
POU1F1 Overexpression (Breast Cancer Cells) | Genes in Glycolysis Pathway | - |
This table is generated based on data from multiple sources. researchgate.netresearchgate.net
Quantitative trait loci (QTL) mapping is a statistical method used to link phenotypic data (quantitative traits) to specific genomic regions, thereby identifying the genetic basis of complex traits. In livestock, this approach has been applied to investigate the association of polymorphisms in the POU1F1 gene with economically important traits such as growth and milk production.
The POU1F1 gene is considered a candidate gene for production traits in livestock due to its role in regulating the expression of growth hormone and prolactin. nih.gov Studies in various cattle breeds have explored the association between specific single nucleotide polymorphisms (SNPs) in the POU1F1 gene and traits like milk yield and composition. dergipark.org.trscispace.comresearchgate.net For example, the POU1F1-HinfI polymorphism has been investigated in Simmental and Brown Swiss cattle, although a significant correlation with milk yield was not consistently found. dergipark.org.trscispace.com
In sheep, polymorphisms in the third exon of the POU1F1 gene have been associated with weaning weight. nih.gov Specifically, animals with the AA genotype showed a higher weaning weight compared to those with the GG genotype. nih.gov Similarly, in goats, polymorphisms in the POU1F1 gene have been linked to birth weight, body weight, and litter size. nih.govnih.gov
These association studies, which are a form of QTL analysis, suggest that variations in the POU1F1 gene contribute to the phenotypic variation in these quantitative traits, making it a potential molecular marker for selection in livestock breeding programs. nih.gov
Species | POU1F1 Polymorphism | Associated Phenotype | Finding |
Sheep (Zel and Lori-Bakhtiari) | SNP in exon 3 | Weaning Weight | AA genotype associated with higher weight |
Goat (Osmanabadi) | T>C in exon 6 | Body Weight | TT genotype associated with higher weight |
Goat (Saanen) | POU1F1-AluI | Lactation Milk Yield, Litter Size | TC and CC genotypes associated with higher yield and size |
Goat (Shaanbei White Cashmere) | c.682G>T, c.837T>C | Litter Size, Growth Traits | Significant association with both traits |
This table is generated based on data from multiple sources. nih.govnih.govnih.gov
Functional Genomics and Gene Manipulation Strategies
Functional genomics and gene manipulation techniques are essential for directly testing the biological function of POU1F1 and understanding the consequences of its mutation or altered expression.
The CRISPR/Cas9 system is a powerful and precise genome-editing tool that allows for the targeted modification of DNA sequences. This technology has been utilized to create cellular and animal models with specific mutations in the POU1F1 gene, enabling detailed functional analysis.
For instance, CRISPR/Cas9 has been used to knock out POU1F1 in the MDA-MB-231 breast cancer cell line. researchgate.net This knockout model demonstrated a significant decrease in the glycolytic profile of the cells, providing direct evidence for the role of POU1F1 in reprogramming cancer cell metabolism. researchgate.net
In animal studies, the CRISPR/Cas9 system was employed to generate a mouse model carrying a specific intronic substitution in the Pou1f1 gene (c.143-83A>G). These genetically engineered mice recapitulated the dwarfism phenotype observed in humans with a corresponding mutation, exhibiting reduced body weight, anterior pituitary hypoplasia, and deficiencies in circulating growth factors. This model was crucial in demonstrating that the variant leads to abnormal splicing of Pou1f1 mRNA.
The precision of CRISPR/Cas9 allows for the creation of specific mutations, knockouts, or even corrections of pathogenic variants, making it an invaluable tool for studying the in vivo consequences of POU1F1 gene alterations. nih.gov
Gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) is a widely used technique to reduce the expression of a target gene at the mRNA level. This approach, known as RNA interference (RNAi), allows researchers to study the loss-of-function effects of a gene without permanently altering the genomic DNA.
siRNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA. shRNAs, on the other hand, are expressed from a vector (often viral) and are processed by the cell's machinery into siRNAs, allowing for stable and long-term gene knockdown.
While specific studies focusing solely on the methodology of siRNA/shRNA for POU1F1 are detailed within broader functional analyses, the principle involves designing siRNA or shRNA sequences that are complementary to the POU1F1 mRNA. Upon introduction into a cell, these molecules guide the RNA-induced silencing complex (RISC) to cleave and degrade the POU1F1 mRNA, thereby reducing the synthesis of the POU1F1 protein.
This technique has been instrumental in confirming the role of POU1F1 in various cellular processes. For example, knockdown of POU1F1 can be used to validate its downstream targets identified through transcriptomic analysis or to assess its role in cell proliferation and differentiation in pituitary cell lines. The effectiveness of the knockdown is typically measured by quantifying the reduction in POU1F1 mRNA (e.g., via RT-qPCR) and protein levels (e.g., via Western blot).
Technique | Mechanism | Application for POU1F1 Studies |
siRNA | Transient introduction of double-stranded RNA to induce mRNA degradation. | Rapid, temporary knockdown of POU1F1 expression in cell culture to study immediate functional consequences. |
shRNA | Vector-based expression of a short hairpin RNA, processed into siRNA for long-term silencing. | Stable, long-term knockdown of POU1F1 in cell lines or in vivo to investigate developmental or chronic effects. |
Proteomic and Interactomic Analysis of POU1F1
Understanding the function of POU1F1 extends beyond its genetic sequence to its interactions with other proteins and its post-translational modifications. Proteomic and interactomic analyses are crucial for mapping these molecular relationships.
Identifying the proteins that physically associate with POU1F1 is key to unraveling its regulatory networks. Mass spectrometry (MS) has become a powerful tool for mapping protein-protein interactions (PPIs). nih.govresearchgate.net A common approach involves affinity purification coupled with mass spectrometry (AP-MS). researchgate.net In this method, a tagged version of POU1F1 is expressed in cells, and the protein, along with its binding partners, is purified from cell lysates using an antibody against the tag. The co-purified proteins are then identified by mass spectrometry. embopress.org
Co-immunoprecipitation (Co-IP) is another valuable technique for studying PPIs. For instance, Co-IP has been used to demonstrate the enhanced interaction of a mutant POU1F1 (p.Pro76Leu) with its cofactors PITX1, LHX3a, and ELK1. nih.govuniv-paris13.fr These studies provide insights into how mutations can alter the POU1F1 interactome and contribute to disease. nih.govuniv-paris13.fr
Post-translational modifications (PTMs) are covalent chemical modifications of proteins that can dynamically regulate their activity, localization, and stability. The function of POU1F1 is known to be influenced by PTMs such as phosphorylation. nih.gov Mass spectrometry is also a primary tool for identifying and mapping PTMs. In a typical workflow, POU1F1 is isolated and digested into peptides, which are then analyzed by MS to detect mass shifts indicative of specific modifications.
Databases such as PhosphoSitePlus® and neXtProt provide curated information on experimentally identified PTMs. For POU1F1, these resources indicate the presence of phosphorylation and glycosylation sites. genecards.org
PTM Type | Implication for POU1F1 Function |
Phosphorylation | Can regulate its interaction with other transcription factors, such as ETS-1. nih.gov |
Glycosylation | Potential role in protein folding, stability, and cellular localization. genecards.org |
In Vivo Animal Models for POU1F1 Research
In vivo animal models are indispensable for understanding the complex physiological and pathological roles of POU1F1 that cannot be fully recapitulated in vitro. These models, particularly in mice, have been instrumental in elucidating its function in development, hormone regulation, and disease.
Genetically Engineered Mouse Models (e.g., Knockout, Transgenic, Conditional Expression)
Genetically engineered mouse models have provided foundational insights into the essential functions of POU1F1. Naturally occurring mutations in the Pou1f1 gene are responsible for the classic Snell and Jackson dwarf mouse strains, which exhibit combined pituitary hormone deficiency (CPHD), resulting in a lack of Growth Hormone (GH), Prolactin (PRL), and Thyroid-Stimulating Hormone (TSH). nih.govnih.gov These models are characterized by a hypoplastic anterior pituitary and a dwarf phenotype. nih.gov
More targeted genetic engineering approaches, such as CRISPR/Cas9, have been used to create mice with specific human disease-causing mutations. For example, introducing the P76L mutation into the mouse Pou1f1 locus resulted in homozygous mice displaying a dwarf phenotype, while heterozygous mice were phenotypically normal. nih.gov Similarly, a mouse model with a c.143-83A>G variant also exhibited dwarfism and absent somatotrophs in the pituitary gland when homozygous (Pou1f1GE/GE). oup.com
Furthermore, mouse models have been used to study digenic interactions, where mutations in two different genes lead to a phenotype. Mice that are heterozygous for mutations in both Six3 and Pou1f1 (Six3+/-; Pou1f1+/dw) display a more severe phenotype, including pituitary dysmorphology and palate defects, than mice with a single heterozygous mutation, supporting the concept of digenic causes for congenital hypopituitarism. oup.comnih.gov
The following table details key genetically engineered mouse models for POU1F1 research.
Model Name/Type | Genetic Alteration | Key Phenotype(s) | Reference(s) |
Snell Dwarf (dw) | Naturally occurring missense mutation (W261C) | Dwarfism, CPHD (GH, PRL, TSH deficiency), hypoplastic anterior pituitary. nih.govoup.com | nih.govoup.com |
Jackson Dwarf (dw-J) | Naturally occurring chromosomal rearrangement | Dwarfism, CPHD (GH, PRL, TSH deficiency), hypoplastic anterior pituitary. oup.com | oup.com |
P76L Knock-in | Targeted insertion of the human P76L mutation | Homozygotes exhibit a dwarf phenotype; heterozygotes are phenotypically normal. nih.gov | nih.gov |
c.143-83A>G Knock-in | Targeted insertion of the human c.143-83A>G variant | Homozygotes (Pou1f1GE/GE) show dwarfism, low IGF-1, and absent somatotrophs. oup.com | oup.com |
Digenic Heterozygote | Heterozygous for mutations in both Six3 and Pou1f1 | Pronounced pituitary dysmorphology, pituitary growth through the palate, impaired palate ossification. oup.comnih.govresearchgate.net | oup.comnih.govresearchgate.net |
Xenograft Models for POU1F1's Role in Tumorigenesis
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a critical tool for studying the role of specific genes in cancer progression in vivo. Research has demonstrated that POU1F1 plays a significant role in the tumorigenesis of several cancers, including breast and gastric cancer.
In breast cancer studies, immunodeficient mice were injected with human breast cancer cells (MCF7) that were engineered to overexpress POU1F1. nih.govspringernature.com These mice developed tumors with a significantly larger volume compared to controls. springernature.com Conversely, when a key POU1F1 target gene, LDHA, was knocked down in the POU1F1-overexpressing cells, the resulting tumor volume was markedly reduced. springernature.comresearchgate.net Furthermore, PET/CT scans showed that tumors overexpressing POU1F1 had increased glucose uptake, a hallmark of cancer metabolism, which was reversed by LDHA knockdown. nih.govresearchgate.net
Similar findings have been observed in gastric cancer. Xenograft mouse models using gastric cancer cells where POU1F1 was silenced (si-POU1F1) showed a dramatic reduction in both tumor size and weight compared to the control group. researchgate.net Histopathological analysis of these smaller tumors confirmed decreased expression of POU1F1 and the cell proliferation marker Ki67. researchgate.net These studies collectively provide strong in vivo evidence that POU1F1 promotes tumor growth and progression.
Cancer Type | Cell Line | POU1F1 Manipulation | Key In Vivo Findings | Reference(s) |
Breast Cancer | MCF7 | Overexpression | Increased tumor volume and glucose uptake ([18F]FDG). nih.govspringernature.comresearchgate.net | nih.govspringernature.comresearchgate.net |
Breast Cancer | MCF7-POU1F1 | LDHA Knockdown | Reduced tumor volume and glucose uptake. nih.govresearchgate.net | nih.govresearchgate.net |
Gastric Cancer | NCI-N87 | Knockdown (siRNA) | Significantly decreased tumor size and weight; reduced Ki67 proliferation marker. researchgate.net | researchgate.net |
Application of POU1F1 Genetic Research in Livestock Improvement Programs
The POU1F1 gene is considered a candidate gene for economically important traits in various livestock species due to its central role in regulating hormones essential for growth and lactation. researchgate.net Genetic research focuses on identifying single nucleotide polymorphisms (SNPs) within the POU1F1 gene and associating these variations with desirable production traits. This information can then be used in marker-assisted selection (MAS) programs to improve livestock genetics. dergipark.org.tr
In cattle, a widely studied polymorphism is a HinfI restriction site variation in exon 6. researchgate.nettandfonline.com Studies in various cattle breeds have linked the different alleles (commonly denoted as A and B) to traits such as milk yield, milk composition (fat and protein percentage), and growth traits (body weight and dimensions). researchgate.nettandfonline.comrdd.edu.iq For example, some studies have reported that the B allele is associated with higher body weight in Nanyang cattle, while others found the BB genotype was superior for peak milk production in Holstein cattle. researchgate.netrdd.edu.iq However, the results are not always consistent across different breeds and studies, with some finding no significant association with certain traits. dergipark.org.trresearchgate.net
This line of research extends to other livestock as well. In Saanen goats, polymorphisms in the POU1F1 gene have been significantly associated with lactation milk yield, litter size, and birth weight. nih.gov In Shaanbei White Cashmere goats, specific SNPs have been linked to both litter size and growth traits. nih.gov These findings indicate that polymorphisms within the POU1F1 gene can serve as valuable molecular markers for breeding programs aimed at enhancing the productivity of various livestock animals. nih.govnih.gov
The table below summarizes reported associations between POU1F1 genotypes and various production traits in livestock.
Species | Breed(s) | Polymorphism | Genotype/Allele Associated with Improved Trait(s) | Trait(s) Affected | Reference(s) |
Cattle | Nanyang | HinfI | Allele B / Genotype BB | Higher body weight at 12 months. researchgate.net | researchgate.net |
Cattle | Chinese Holstein | HinfI | Genotype AB | Higher protein percentage in milk. tandfonline.com | tandfonline.com |
Cattle | Holstein | HinfI | Genotype BB | Higher peak milk production and body length. rdd.edu.iq | rdd.edu.iq |
Goat | Saanen | AluI | Genotypes TC and CC | Higher lactation milk yield and litter size. nih.gov | nih.gov |
Goat | Saanen | PstI | Genotype CC | Higher birth weight. nih.gov | nih.gov |
Goat | Shaanbei White Cashmere | c.682G > T, c.837T > C | Specific genotypes | Associated with litter size and growth traits. nih.gov | nih.gov |
Rabbit | New Zealand White | EcoRI | Genotype 1 | Potential for genetic improvement of growth traits. nih.gov | nih.gov |
Therapeutic Strategies and Clinical Translation Derived from Pou1f1 Research
Gene Therapy Approaches Targeting POU1F1 in Pituitary Disorders
Gene therapy approaches targeting POU1F1 primarily focus on addressing the deficiencies caused by POU1F1 mutations in pituitary disorders like CPHD. Since POU1F1 mutations can lead to a lack of functional protein or a dominant-negative effect, strategies aim to restore functional POU1F1 expression or counteract the effects of the mutant protein. medrxiv.orgoup.comumich.edu
Research has explored using a dominant-negative form of POU1F1, specifically the R271W mutant, to target tumoral somatolactotroph cells. cancerindex.org This approach aims to inactivate the endogenous POU1F1 in tumor cells, which are often characterized by uncontrolled proliferation and hormone hypersecretion. In vitro studies on human tumoral somatotroph and lactotroph cells, as well as murine mammosomatotroph cells, showed that the R271W mutant decreased GH and PRL hypersecretion by controlling the transcription of the corresponding hormones. cancerindex.org The mutant also decreased cell viability through an apoptotic mechanism. cancerindex.org In vivo studies using subcutaneous xenografts in nude mice demonstrated that expressing the R271W mutant blocked tumoral growth and GH secretion. cancerindex.org This suggests that using a dominant-negative form of POU1F1 could be a promising strategy for the gene therapy of human pituitary tumors that maintain some differentiation features. cancerindex.org
Another aspect of gene therapy research involves understanding the impact of different POU1F1 gene variants and their effect on protein function and splicing. medrxiv.orgoup.comnih.govumich.edu Studies have identified various pathogenic variants in POU1F1 that lead to CPHD. oup.comnih.govoup.commdpi.commdpi.com Some mutations affect the alpha isoform, a transcriptional activator, while others can affect the beta isoform, which acts as a transcriptional repressor. medrxiv.orgoup.comumich.edu Certain variants can disrupt splicing, leading to altered ratios of alpha and beta isoforms or the emergence of exon-skipped transcripts, contributing to the disease phenotype. medrxiv.orgoup.comnih.govumich.edu Understanding these mechanisms is crucial for developing targeted gene therapies that can correct the specific genetic defect or restore the balance of functional POU1F1 isoforms.
POU1F1 as a Potential Biomarker for Disease Diagnosis and Prognosis
POU1F1 has emerged as a potential biomarker for both diagnosis and prognosis in certain diseases, particularly breast cancer and pituitary adenomas.
Feature | POU1F1 Expression Level | Association | Source |
Tumor Tissue | Increased | vs. Normal Tissue | nih.govnih.gov |
Tumor Size | High | Associated with larger size | nih.govnih.gov |
Clinical Stage | High | Associated with advanced stage | nih.govnih.gov |
Tumor Grade | High | Associated with higher grade | nih.govnih.gov |
Lymph Node Metastasis | High | Associated with presence of metastasis | nih.govnih.gov |
Overall Survival | High | Associated with poor overall survival | cancerindex.orgnih.govnih.gov |
Distant Metastasis | Elevated | Positive correlation with occurrence | cancerindex.org |
In pituitary adenomas, routine immunohistochemistry for pituitary transcription factors, including POU1F1, is crucial for classification according to the revised WHO guidelines. encyclopedia.pubmdpi.com POU1F1-driven tumors constitute a specific cluster including TSH-, PRL-, and GH-adenomas. encyclopedia.pubmdpi.com This classification based on transcription factor expression aids in the diagnosis and understanding of the tumor's origin and potential behavior. encyclopedia.pubmdpi.com Furthermore, studies are investigating microRNAs (miRNAs) as potential biomarkers in pituitary adenomas. researchgate.net Interestingly, POU1F1-derived tumors have been shown to overexpress specific miRNAs, such as miR377 and miR136, which could potentially serve as biomarkers. researchgate.net
POU1F1 has also been mentioned as a regulatory molecule in the context of adrenocortical carcinoma (ACC), a rare and lethal endocrine malignancy, although its specific role as a biomarker in ACC progression and prognosis requires further elucidation. tandfonline.com
Preclinical Development of POU1F1-Targeted Interventions in Cancer and Endocrine Disorders
Preclinical development of interventions targeting POU1F1 is ongoing, particularly in the areas of cancer and pituitary disorders.
In cancer research, preclinical studies have investigated the effects of modulating POU1F1 expression. Knockdown of POU1F1 has been shown to inhibit cell proliferation, migration, invasion, and angiogenesis in vitro in gastric carcinoma cells and suppress tumor growth in vivo xenograft models. nih.gov This highlights POU1F1 as a potential therapeutic target in gastric cancer. nih.gov Similarly, in breast cancer, POU1F1 overexpression promotes tumor growth and metastasis in xenograft studies. cancerindex.orgspringernature.com Preclinical data suggests that hormone therapy-resistant Luminal A breast tumors with high POU1F1 levels could potentially be targeted by blocking the IL-6/JAK2/STAT3 pathway, which appears to be activated by POU1F1 and mediates features associated with breast cancer stem cells. biorxiv.orgelifesciences.org
Preclinical models are also being used to study the impact of POU1F1 mutations and potential therapeutic interventions in pituitary disorders. Mouse models carrying specific Pou1f1 variants that recapitulate human mutations have been generated to understand the disease mechanisms and test potential therapies. oup.comnih.gov These models exhibit phenotypes similar to human CPHD, including dwarfism and deficiencies in GH, PRL, and TSH. oup.comnih.gov Studies in these models are providing insights into how different mutations affect POU1F1 function and pituitary development. oup.comnih.gov For instance, a mouse model with a specific intronic variant in Pou1f1 showed splicing disruption leading to a decrease in the alpha isoform and an increase in the beta and skip isoforms, resulting in pituitary abnormalities. oup.comnih.gov Such models are invaluable for testing gene therapy strategies or pharmacological interventions aimed at restoring normal pituitary function.
Furthermore, research into the molecular mechanisms underlying the effects of POU1F1 mutations, such as the identification of truncated proteins with reduced transactivation capacity and altered protein turnover, provides targets for novel drug design approaches aimed at maintaining protein function or preventing degradation. thieme-connect.com Experiments using protease inhibitors have shown potential in rescuing protein function upon blockage of the lysosomal pathway, suggesting a possible avenue for targeted drug development. thieme-connect.com
Q & A
Q. Q1. What experimental models are most effective for studying PIT-1’s dual role in somatolactotroph cell proliferation and death?
Methodological Answer:
- Use inducible overexpression and knockdown systems in cell lines (e.g., GH3 rat pituitary cells) to isolate this compound’s dose-dependent effects.
- Employ CRISPR/Cas9 for precise gene editing to avoid off-target interactions seen in antisense RNA (asRNA) approaches .
- Validate results with flow cytometry for proliferation assays and Annexin V staining for apoptosis detection.
Q. Q2. How can this compound expression be reliably quantified in pituitary tumor samples for diagnostic classification?
Methodological Answer:
- Prioritize immunohistochemistry (IHC) with nuclear-specific this compound antibodies, followed by hormonal profiling (GH, PRL, ACTH) to confirm lineage differentiation .
- Use clustering analysis (e.g., hierarchical clustering) to correlate this compound expression levels with tumor subtypes.
Advanced Research Questions
Q. Q3. How do researchers resolve contradictions in this compound’s role as both a pro-survival and pro-apoptotic factor?
Methodological Answer:
- Design dose-response experiments to test thresholds where this compound switches roles. For example:
- Low this compound levels: Assess cell maintenance via qPCR for prolactin/growth hormone genes.
- High this compound levels: Measure caspase-3 activation and mitochondrial membrane potential.
- Compare results across in vitro (cell lines) and in vivo (transgenic mouse models) systems to validate context-dependent effects .
Q. Q4. What statistical frameworks are suitable for analyzing multi-omics data in this compound lineage tumors?
Methodological Answer:
- Integrate RNA-seq, ChIP-seq, and proteomics data using bioinformatics pipelines (e.g., DESeq2 for differential expression, HOMER for motif analysis).
- Apply machine learning (e.g., random forests) to identify this compound co-regulators (e.g., SF-1, T-PIT) from heterogeneous tumor samples .
Q. Q5. How can PICOT frameworks guide translational studies on this compound-targeted therapies?
Methodological Answer:
- Population (P): Patients with this compound-positive PitNETs.
- Intervention (I): Small-molecule inhibitors of this compound (e.g., PIT271).
- Comparison (C): Standard therapies (somatostatin analogs).
- Outcome (O): Tumor volume reduction (MRI) and hormone normalization.
- Time (T): 12-month follow-up.
- Use this framework to design randomized controlled trials (RCTs) and prioritize systematic reviews for evidence synthesis .
Data Contradiction and Validation
Q. Q6. How should researchers address discrepancies between mRNA and protein expression of this compound in pituitary tumors?
Methodological Answer:
- Perform parallel RNA sequencing and mass spectrometry on the same tissue samples.
- Use RNAscope for single-molecule mRNA visualization and IHC for protein localization to confirm spatial discordance .
- Explore post-translational modifications (e.g., phosphorylation) via Western blot with phospho-specific antibodies.
Q. Q7. What controls are essential for validating this compound’s role in vitro versus in vivo models?
Methodological Answer:
- In vitro: Include scramble siRNA and empty vector controls to rule off-target effects.
- In vivo: Use conditional knockout mice (Pit1-Cre) with tamoxifen-inducible systems to temporally regulate this compound expression .
- Validate findings with human primary tumor xenografts in immunodeficient mice.
Methodological Pitfalls and Solutions
Q. Q8. What are common errors in interpreting this compound’s diagnostic utility, and how can they be mitigated?
Methodological Answer:
Q. Q9. How can researchers ensure reproducibility in this compound functional studies?
Methodological Answer:
- Deposit raw data (e.g., RNA-seq FASTQ files) in public repositories (NCBI GEO).
- Follow ARRIVE guidelines for animal studies and MIAME standards for microarray experiments .
Emerging Research Directions
Q. Q10. What novel methodologies are advancing this compound research in single-cell contexts?
Methodological Answer:
- Use single-cell RNA-seq to resolve heterogeneity in this compound lineage tumors.
- Apply CUT&Tag for high-resolution mapping of this compound binding sites in rare cell populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.